molecular formula C20H26N4O5S B2532514 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide CAS No. 941899-92-9

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide

Cat. No. B2532514
CAS RN: 941899-92-9
M. Wt: 434.51
InChI Key: GTXIAOMGSXITNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl amine group. Sulfonamides are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity due to the presence of the dimethylamino, morpholino, and nitrobenzenesulfonamide moieties .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. In the case of the compound , it is likely that a similar approach was used, where a primary amine containing the morpholino and dimethylamino groups was reacted with a 2-nitrobenzenesulfonyl chloride. The synthesis could involve multiple steps, including protection/deprotection strategies, alkylation, and functional group transformations . The solid-phase synthesis approach, as described in paper , could potentially be adapted for the synthesis of this compound, providing a streamlined and efficient route.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques such as IR, NMR (1H, 13C), and mass spectrometry, as well as X-ray crystallography . These techniques can provide detailed information about the molecular framework, including the confirmation of the sulfonyl amine linkage, the substitution pattern on the aromatic rings, and the stereochemistry of the molecule. Computational studies, including density functional theory (DFT) calculations, can complement experimental data by predicting vibrational frequencies, electronic properties, and molecular interactions .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions, serve as ligands in metal complexation, and be involved in the formation of heterocyclic compounds through intramolecular cyclization reactions . The nitro group in the compound could also be involved in reduction reactions to yield corresponding amino derivatives, which can further react to form more complex structures .

Physical and Chemical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of the substituents on the aromatic rings and the presence of functional groups like the nitro and morpholino groups . The chemical properties, including acidity/basicity of the amine group, reactivity of the sulfonyl group, and the stability of the molecule, are also determined by the molecular structure. The presence of the dimethylamino group could impart basic character to the molecule, while the nitro group could affect its electron distribution and reactivity .

Scientific Research Applications

Synthesis and Characterization

Sulfonamide derivatives, including those with complex structures akin to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide, have been synthesized and characterized to understand their structural and electronic properties. One study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, revealing insights into the compound's structure and intermolecular interactions through 3D-Hirshfeld surface and 2D-fingerprint plots. Computational data, including vibrational wave numbers and molecular electrostatic potential, were in excellent agreement with experimental results, demonstrating the compound's stability and reactivity potential (Murthy et al., 2018).

Catalytic Applications

Another aspect of research involves utilizing sulfonamide derivatives in catalytic processes. For instance, a study on Rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles highlighted the role of a sulfonamide-based "CN" source in the synthesis process. This approach allowed for moderate to good yields of the target compounds, showcasing the sulfonamide's utility in facilitating complex chemical transformations (Dong et al., 2015).

Molecular Docking and Bioassay Studies

Sulfonamide derivatives have also been explored for their biological activities. A study synthesized a specific sulfonamide derivative and conducted molecular docking and bioassay studies to evaluate its potential as a cyclooxygenase-2 inhibitor. While the compound showed no significant inhibition potency, the research provides a foundation for understanding the molecular interactions and potential therapeutic applications of sulfonamide derivatives (Al-Hourani et al., 2016).

Antimicrobial Activity

Further, some sulfonamide compounds have been evaluated for their antimicrobial properties. For example, a series of novel sulfonamide derivatives were synthesized and screened for activity against Mycobacterium tuberculosis. This research identified compounds with significant antimicrobial activity, offering promising leads for developing new antimycobacterial agents (Ghorab et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if the compound is intended to be used as a drug, its mechanism of action could involve interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, compounds containing nitro groups can be explosive. Therefore, appropriate safety measures should be taken when handling such compounds .

Future Directions

The future research directions would depend on the intended use of the compound. For example, if the compound shows promise as a drug, future research could involve conducting preclinical and clinical trials .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-22(2)17-9-7-16(8-10-17)19(23-11-13-29-14-12-23)15-21-30(27,28)20-6-4-3-5-18(20)24(25)26/h3-10,19,21H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXIAOMGSXITNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.